6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Overview
Description
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol It is a member of the benzofuran family, characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid typically involves the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of active nickel to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions and subsequently acidified to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid derivatives.
Reduction: Formation of 6,6-dimethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 6,6-Dimethyl-4-oxo-5,6,7-trihydrobenzo[1,2-b]furan-3-carboxylic acid
- 6,6-Dimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid
- 4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazoles
Uniqueness: 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid stands out due to its specific structural features, such as the presence of a dimethyl group at the 6-position and a ketone group at the 4-position. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other benzofuran derivatives .
Properties
IUPAC Name |
6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)3-7(12)9-6(10(13)14)5-15-8(9)4-11/h5H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXFZRZSHOMWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CO2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355355 | |
Record name | 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121625-78-3 | |
Record name | 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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